molecular formula C12H14FN3S B5401671 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole

Cat. No.: B5401671
M. Wt: 251.33 g/mol
InChI Key: PJIYUFYAWPIOHD-UHFFFAOYSA-N
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Description

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with ethyl, fluorobenzyl, sulfanyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation.

    Introduction of Substituents: The ethyl, fluorobenzyl, and methyl groups are introduced through nucleophilic substitution reactions. For instance, the fluorobenzyl group can be introduced by reacting the triazole intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Sulfanyl Group Addition: The sulfanyl group is introduced by reacting the intermediate with a suitable thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorobenzyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced fluorobenzyl derivatives.

    Substitution: Substituted triazole derivatives with various nucleophiles.

Scientific Research Applications

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the interaction of triazole derivatives with enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorobenzyl and sulfanyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl and sulfanyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-ethyl-3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3S/c1-3-16-9(2)14-15-12(16)17-8-10-4-6-11(13)7-5-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIYUFYAWPIOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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